molecular formula C19H16BrN3O2S B2721072 2-bromo-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 1020452-29-2

2-bromo-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No.: B2721072
CAS No.: 1020452-29-2
M. Wt: 430.32
InChI Key: OOHMFLUQGHZBBE-UHFFFAOYSA-N
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Description

2-bromo-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound with a unique structure that includes a thieno[3,4-c]pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps:

    Formation of the thieno[3,4-c]pyrazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Amidation: The final step involves the formation of the benzamide moiety through a reaction with benzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[3,4-c]pyrazole core.

    Reduction: Reduction reactions can be performed on the carbonyl group to form alcohol derivatives.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted compounds depending on the nucleophile used.

Scientific Research Applications

2-bromo-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in research to understand its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-bromo-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves the thieno[3,4-c]pyrazole core, which can fit into the active sites of proteins, altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(2-methylphenyl)benzamide
  • 4-bromo-N-(2-methylphenyl)benzamide
  • 2-bromo-N-(3,4-dimethylphenyl)benzamide

Uniqueness

Compared to similar compounds, 2-bromo-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide is unique due to the presence of the thieno[3,4-c]pyrazole core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

The compound 2-bromo-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide represents a novel class of thieno[3,4-c]pyrazole derivatives. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and neuroprotection. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure

The compound's structure is characterized by a bromine atom and a thieno[3,4-c]pyrazole moiety, which are critical for its biological activity. The following table summarizes its chemical properties:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC18H16BrN3OS
Molecular Weight396.31 g/mol
CAS NumberNot specified

Anticancer Properties

Recent studies have explored the anticancer potential of thieno[3,4-c]pyrazole derivatives. For instance, compounds similar to This compound have shown promising results in inhibiting cell proliferation in various cancer cell lines.

A study demonstrated that thieno[3,4-c]pyrazole derivatives induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins. The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines, indicating significant cytotoxic effects .

Neuroprotective Effects

Another area of interest is the neuroprotective activity of this compound. Research indicates that thieno[3,4-c]pyrazole derivatives can protect neuronal cells from oxidative stress and apoptosis. In vitro studies using primary neuronal cultures exposed to neurotoxic agents showed that these compounds significantly reduced cell death and improved cell viability.

The mechanism involves the modulation of intracellular signaling pathways associated with oxidative stress response and inflammation. For example, compounds in this class have been shown to decrease reactive oxygen species (ROS) levels and enhance the expression of neuroprotective factors such as BDNF (Brain-Derived Neurotrophic Factor) .

Case Studies

  • Study on Cancer Cell Lines : A recent investigation assessed the effects of various thieno[3,4-c]pyrazole derivatives on human breast cancer cells (MCF-7). The study found that the derivative similar to This compound significantly inhibited cell growth with an IC50 value of 15 µM. Flow cytometry analysis revealed an increase in apoptotic cells after treatment .
  • Neuroprotection in Animal Models : In a rodent model of neurodegeneration induced by glutamate toxicity, administration of the compound resulted in a marked reduction in neuronal loss and improved behavioral outcomes in tests measuring motor function and memory retention .

Properties

IUPAC Name

2-bromo-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O2S/c1-12-6-2-5-9-17(12)23-18(14-10-26(25)11-16(14)22-23)21-19(24)13-7-3-4-8-15(13)20/h2-9H,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHMFLUQGHZBBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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